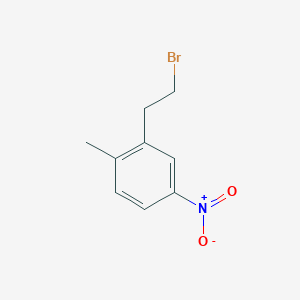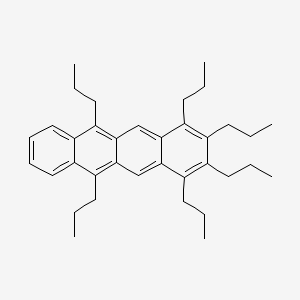
2,2-dimethylpropyl sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethylpropyl sulfamate is an organic compound that belongs to the class of sulfamic acid esters. This compound is characterized by the presence of a sulfamic acid group attached to a 2,2-dimethyl-propyl ester moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid 2,2-dimethyl-propyl ester typically involves the esterification of sulfamic acid with 2,2-dimethyl-propanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of sulfamic acid 2,2-dimethyl-propyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts immobilized on inorganic supports, such as silica or zeolites, can also be employed to facilitate the esterification reaction and allow for easy recovery and recycling of the catalyst .
Análisis De Reacciones Químicas
Types of Reactions
2,2-dimethylpropyl sulfamate can undergo various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or amines.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Major Products Formed
Hydrolysis: Sulfamic acid and 2,2-dimethyl-propanol.
Substitution: Various substituted sulfamic acid esters, depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced derivatives of the original ester.
Aplicaciones Científicas De Investigación
2,2-dimethylpropyl sulfamate has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The ester is used in the production of surfactants, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sulfamic acid 2,2-dimethyl-propyl ester involves its interaction with molecular targets through its sulfamic acid group. This group can form hydrogen bonds and electrostatic interactions with various biomolecules, leading to inhibition or modification of their activity. The ester moiety can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
- Sulfamic acid methyl ester
- Sulfamic acid ethyl ester
- Sulfamic acid isopropyl ester
Uniqueness
2,2-dimethylpropyl sulfamate is unique due to its 2,2-dimethyl-propyl group, which provides steric hindrance and affects the compound’s reactivity and binding properties. This makes it distinct from other sulfamic acid esters with simpler alkyl groups .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable reagent in organic synthesis, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and development.
Propiedades
Fórmula molecular |
C5H13NO3S |
|---|---|
Peso molecular |
167.23 g/mol |
Nombre IUPAC |
2,2-dimethylpropyl sulfamate |
InChI |
InChI=1S/C5H13NO3S/c1-5(2,3)4-9-10(6,7)8/h4H2,1-3H3,(H2,6,7,8) |
Clave InChI |
KQRLDWQDOSEQCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COS(=O)(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(3,4-Dimethoxybenzoyl)-1-piperazinyl]-acetic acid](/img/structure/B8547083.png)
![2-{[4-(Ethenyloxy)butoxy]methyl}oxirane](/img/structure/B8547091.png)
![ethyl 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetate](/img/structure/B8547095.png)
![methyl 2-amino-3-chloro-5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}benzoate](/img/structure/B8547097.png)




![4-methyl-3-{[4-(pyrazin-2-yl)pyrimidin-2-yl]amino}benzoic acid](/img/structure/B8547125.png)

![2-Chloro-10,11-dihydrodibenz[b,f][1,41oxazepine](/img/structure/B8547160.png)

